molecular formula C13H18N2O5 B599570 Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate CAS No. 175965-50-1

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate

Cat. No.: B599570
CAS No.: 175965-50-1
M. Wt: 282.296
InChI Key: ICVQPQJUWCXJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is widely used in organic synthesis for the protection of amines due to its stability under various reaction conditions and its ease of removal. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate typically involves the protection of the amino group with a Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate involves the cleavage of the Boc group under acidic conditions, releasing the free amine. This free amine can then interact with various molecular targets, such as enzymes or receptors, depending on the specific application. The Boc group provides stability during synthesis and can be selectively removed when needed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((tert-butoxycarbonyl)amino)propanoate
  • Methyl (3S)-3-((tert-butoxycarbonyl)amino)-4-oxopentanoate
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate is unique due to the presence of both a Boc-protected amino group and a methoxy group on the isonicotinate moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and research .

Biological Activity

Methyl 3-((tert-butoxycarbonyl)amino)-2-methoxyisonicotinate (CAS Number: 175965-50-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O5
  • Molecular Weight : 282.29 g/mol
  • CAS Number : 175965-50-1

The compound features a methoxy group, an isonicotinate moiety, and a tert-butoxycarbonyl (Boc) protecting group, which significantly influences its reactivity and biological interactions.

This compound exhibits several biological activities primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Receptor Modulation : It interacts with various receptors, potentially altering signaling pathways associated with inflammation and cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, in a study involving breast cancer cells, treatment with the compound resulted in significant cell death compared to control groups .
  • Mechanistic Insights : The compound's ability to inhibit CDK activity suggests it could disrupt the cell cycle in cancer cells, leading to reduced proliferation rates. This was evidenced by flow cytometry analyses showing increased populations of cells in the G1 phase after treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : In experimental models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases .

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed activation of caspase-3 and caspase-9, indicating an apoptotic pathway .
  • Inflammatory Model Study :
    • Objective : To assess the anti-inflammatory effects in a murine model of acute inflammation.
    • Findings : Administration of the compound significantly reduced paw edema and cytokine levels compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells .

Data Summary Table

Property/ActivityValue/Description
Molecular FormulaC13H18N2O5
Molecular Weight282.29 g/mol
CAS Number175965-50-1
Anticancer IC50 (MCF-7 Cells)~15 µM
Cytokine Reduction (IL-6)Significant reduction observed
Apoptotic Pathway ActivationCaspase-3 and Caspase-9 activation

Properties

IUPAC Name

methyl 2-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)20-12(17)15-9-8(11(16)19-5)6-7-14-10(9)18-4/h6-7H,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQPQJUWCXJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855660
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175965-50-1
Record name Methyl 3-[(tert-butoxycarbonyl)amino]-2-methoxypyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.